Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a sec-butyl group at the 2-position and an ethyl ester at the 5-position of the dihydropyrimidine ring.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-butan-2-yl-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-4-7(3)9-12-6-8(10(14)13-9)11(15)16-5-2/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
LZDKAIPIBCERIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(C(=O)N1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Approach (Biginelli Reaction)
The classical and most common synthetic route to substituted dihydropyrimidines, including this compound, is the Biginelli reaction. This involves a one-pot, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea under acidic or catalytic conditions.
-
- Aldehyde with sec-butyl substituent or equivalent precursor to introduce the sec-butyl group at C-2.
- Ethyl acetoacetate as the β-ketoester.
- Urea or thiourea as the nitrogen source.
-
- Ionic liquids such as diisopropyl ethyl ammonium acetate (DIPEAc) have been reported as efficient catalysts promoting rapid reaction at room temperature with high yields (up to 94%) and short reaction times (around 45 minutes).
- Other catalysts tested include Cs2CO3, p-TSA, β-cyclodextrin, and various ionic liquids, but DIPEAc showed superior performance in terms of yield and reaction time.
Reaction Scheme Summary:
$$
\text{Aldehyde (sec-butyl substituted)} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow[\text{Catalyst}]{\text{Room temp}} \text{this compound}
$$
Oxidation of Dihydropyrimidine Intermediates
In some synthetic routes, the initial product is a dihydropyrimidine that requires oxidation to yield the fully oxidized pyrimidine derivative.
Alternative Synthetic Routes
Comparative Data Table of Catalysts for Biginelli Reaction Producing Pyrimidine Derivatives
| Entry | Catalyst | Solvent/Medium | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 9 h | Trace | No catalyst, negligible yield |
| 2 | Cs2CO3 | Ethanol | 7 h | 61 | Moderate yield |
| 3 | p-TSA | Water | 7 h | 68 | Acid catalyst |
| 4 | β-Cyclodextrin | Water | 6 h | 65 | Moderate yield |
| 5 | CTAB | Water | 6 h | 59 | Surfactant catalyst |
| 6 | SDS | Water | 6 h | 52 | Surfactant catalyst |
| 7 | Choline chloride:urea | Deep eutectic solvent | 2 h | 80 | Green solvent |
| 8 | Choline chloride:ZnCl2 | Deep eutectic solvent | 3 h | 76 | Green solvent |
| 9 | PEG-400 | PEG solvent | 6 h | 74 | Polymeric solvent |
| 10 | Diisopropyl ethyl ammonium acetate (DIPEAc) | Ionic liquid | 45 min | 94 | Best yield and shortest time |
| 11 | Dicationic ionic liquid | Ionic liquid | 7 h | 73 | Longer reaction time |
Data adapted from studies on pyrimidine synthesis catalyzed by various systems
Detailed Experimental Procedure Example
From European Patent EP1578731B1:
Step a: Formation of Dihydropyrimidine Intermediate
- React guanidine hydrochloride (24.1 g), 4-fluorobenzaldehyde (13.9 g), ethyl 4-methyl-3-oxo-pentanoate (16.2 g), and DMF (300 mL) under nitrogen.
- Stir until a clear solution forms.
- Add sodium carbonate (26.8 g) and heat to 70°C for 4 hours.
- Result: Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate in 75% yield.
Step b: Oxidation
- Remove DMF under reduced pressure to 35–40% by weight.
- Add toluene (112 mL), adjust temperature to 55°C.
- Wash with 10% aqueous sodium chloride solution thrice.
- Cool to 10°C, wash with toluene (32 mL).
- Dry in vacuum oven at 50°C.
This procedure illustrates the preparation of a closely related dihydropyrimidine ester, which can be adapted for the sec-butyl substituted variant by using the corresponding aldehyde or β-ketoester precursor.
Summary of Key Findings
- The Biginelli multicomponent reaction remains the most efficient and straightforward method for synthesizing this compound.
- Ionic liquids, especially diisopropyl ethyl ammonium acetate, provide a green, high-yielding, and rapid catalytic system at room temperature.
- Oxidation of dihydropyrimidine intermediates using MnO2 in non-polar solvents at elevated temperatures is a common step to obtain the fully oxidized pyrimidine ester.
- Alternative methods involving protection and substitution are more complex and less commonly employed for this compound.
- Comparative catalyst studies confirm DIPEAc as superior in yield and reaction time, supporting its use in industrial and laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the 2-position significantly impacts physical properties such as polarity, optical activity, and chromatographic behavior. Key examples include:
Key Observations :
- Glucopyranosyl derivatives (e.g., 10h ) exhibit higher optical rotation ([α]D = +62°) due to chiral sugar moieties, whereas alkyl or thio-substituted analogues lack reported optical activity.
- Steric effects : The sec-butyl group in the target compound likely reduces crystallinity compared to smaller substituents like methylthio, as observed in analogous structures .
Biological Activity
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which has garnered attention for its various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 72790-12-6
The compound features a pyrimidine ring with a carboxylate group and an ethyl ester, which are crucial for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrimidines have been shown to inhibit viral replication effectively. In vitro assays demonstrated that certain pyrimidine analogs had EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and other viral pathogens .
Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy. Research has highlighted the potential of pyrimidine derivatives in scavenging free radicals and inhibiting lipid peroxidation. For example, studies have developed methods to evaluate the antioxidant ability of various compounds, suggesting that similar structures may possess protective effects against oxidative stress .
Antitumor Activity
This compound and its derivatives have been investigated for their antitumor properties. Compounds within this class have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for viral replication and tumor growth.
- Modulation of Signaling Pathways : These compounds can influence key signaling pathways involved in cell survival and proliferation.
- Free Radical Scavenging : The presence of functional groups in the structure allows these compounds to neutralize free radicals effectively.
Study on Antiviral Efficacy
A study conducted on various pyrimidine derivatives revealed that some compounds exhibited a selectivity index (TC50/IC50) greater than 30, indicating strong antiviral activity with low toxicity . This highlights the potential for developing new antiviral agents based on the structure of this compound.
Antioxidant Evaluation
In another investigation focused on antioxidant capabilities, it was found that certain derivatives could reduce oxidative stress markers in cellular models by over 50%, showcasing their potential as therapeutic agents in conditions associated with oxidative damage .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate?
The compound is typically synthesized via multicomponent condensation reactions, such as the Biginelli reaction, which involves ethyl acetoacetate, sec-butyl urea, and a carbonyl source (e.g., aldehydes or ketones). Alternative routes include cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions. For example, refluxing ethyl 2-(ethoxymethylidene)-7-methyl-3-oxo-5-phenylthiazolopyrimidine-6-carboxylate with sec-butylamine in acetic acid/acetic anhydride yields the target compound . Reaction optimization focuses on solvent choice (e.g., glacial acetic acid), temperature (80–100°C), and catalysts (e.g., sodium acetate).
Q. What spectroscopic and analytical methods are used to characterize this compound?
Post-synthesis characterization employs:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and tautomeric forms.
- X-ray crystallography to resolve the crystal structure, including puckering of the pyrimidine ring and dihedral angles between fused rings (e.g., thiazolo-pyrimidine systems) .
- HPLC for purity assessment (>95% threshold for research-grade material).
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .
Q. What biological activities are reported for this compound and its analogs?
Pyrimidine derivatives like this compound exhibit diverse activities:
- Antiviral : IC₅₀ values ranging from 1.96–2.4 µM against viral proteases .
- Enzyme inhibition : Competitive inhibition of dihydrofolate reductase (DHFR) with Ki values <10 µM.
- Anti-inflammatory : Substituted analogs show COX-2 selectivity (e.g., Ethyl 2-(substituted phenyl)-6-oxo-pyrimidines) .
Structure-activity relationship (SAR) studies highlight the critical role of the sec-butyl group at position 2 for enhanced lipophilicity and membrane permeability .
Advanced Research Questions
Q. How does the substitution pattern at position 2 influence biological activity and pharmacokinetics?
Comparative SAR studies reveal:
- sec-butyl substitution : Enhances metabolic stability compared to methyl or ethyl groups due to steric hindrance, reducing cytochrome P450-mediated oxidation .
- Aromatic substituents (e.g., phenyl) : Improve target binding affinity but may increase cytotoxicity (e.g., Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .
- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity, improving covalent binding to cysteine residues in enzymes .
Q. What crystallographic strategies are used to resolve the compound’s tautomeric forms and conformational dynamics?
Single-crystal X-ray diffraction with SHELXL refinement (via SHELX software ) identifies dominant tautomers:
- Keto form : Observed in non-polar solvents (e.g., ethyl acetate), confirmed by C=O bond lengths (~1.22 Å) .
- Enol form : Stabilized in polar solvents (e.g., DMSO), detected via O–H stretching in IR (3200–3400 cm⁻¹).
Conformational analysis reveals a flattened boat conformation in the pyrimidine ring, with deviations of 0.224 Å from planarity .
Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?
Discrepancies often arise from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine for cytotoxicity assays).
- Purity issues : Re-evaluate compound purity via HPLC and mass spectrometry .
- Structural analogs : Compare activity of the sec-butyl derivative with methyl or cyclopropyl analogs (see Table in ).
Q. What strategies optimize synthetic yield and scalability for this compound?
Key optimizations include:
- Solvent selection : Acetic acid/acetic anhydride mixtures improve cyclization efficiency (~78% yield) .
- Catalysts : Sodium acetate accelerates imine formation, reducing reaction time from 12h to 8h .
- Workup protocols : Recrystallization from ethyl acetate/ethanol (3:2) enhances purity (>99% by HPLC) .
Q. How are computational methods integrated to predict reactivity and tautomeric stability?
- DFT calculations (e.g., B3LYP/6-31G**) predict tautomeric equilibrium constants (Keto:Enol ≈ 3:1 in water).
- Molecular docking (AutoDock Vina) models interactions with DHFR, identifying hydrogen bonds between the 6-oxo group and Arg70 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
